Leminoprazole - 177541-01-4

Leminoprazole

Catalog Number: EVT-10914408
CAS Number: 177541-01-4
Molecular Formula: C19H23N3OS
Molecular Weight: 341.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Leminoprazole is synthesized through chemical processes and is classified under the broader category of proton pump inhibitors. These compounds work by inhibiting the hydrogen-potassium ATPase enzyme system found in the gastric parietal cells, thereby reducing gastric acid secretion. The compound's unique properties make it a subject of interest in both pharmacological research and clinical applications.

Synthesis Analysis

Methods and Technical Details

Leminoprazole can be synthesized via a multi-step process that involves the condensation of a substituted benzimidazole with a pyridine derivative. This reaction typically requires strong acids or bases as catalysts and is conducted under controlled temperature conditions to ensure high yield and purity of the product.

In industrial settings, large-scale reactors are employed to maintain precise control over reaction conditions, including temperature and pressure, which are crucial for optimizing the synthesis process. Subsequent steps often include purification techniques such as crystallization to meet pharmaceutical standards .

Molecular Structure Analysis

Structure and Data

The molecular formula of Leminoprazole is C19H23N3OSC_{19}H_{23}N_{3}OS, with a molecular weight of approximately 341.5 g/mol. The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline.

The structural representation can be summarized as follows:

PropertyData
CAS Number177541-01-4
Molecular FormulaC19H23N3OS
Molecular Weight341.5 g/mol
IUPAC Name2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline
InChIInChI=1S/C19H23N3OS/c1-14(2)...
InChI KeyPSIREIZGKQBEEO-UHFFFAOYSA-N
Canonical SMILESCC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

This structure indicates the presence of a sulfinyl group, which contributes to its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Leminoprazole participates in various chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen; common reagents include potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen; sodium borohydride is often used.
  • Substitution: Involves replacing one atom or group with another; halogens are typical reagents.

The specific outcomes of these reactions depend on the reagents and conditions employed, leading to products such as sulfoxides from oxidation or sulfides from reduction .

Mechanism of Action

Leminoprazole functions primarily by inhibiting the gastric hydrogen-potassium ATPase enzyme system located in the parietal cells of the stomach lining. This inhibition results in decreased secretion of gastric acid, thus alleviating conditions like gastroesophageal reflux disease and peptic ulcers.

The mechanism involves:

  1. Phosphorylation: The catalytic subunit of ATPase is phosphorylated by magnesium adenosine triphosphate (ATP).
  2. Proton Exchange: This phosphorylation facilitates the exchange of protons for potassium ions across the membrane.
  3. Dephosphorylation: Potassium-dependent dephosphorylation occurs, restoring enzyme activity when needed .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Leminoprazole exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for its formulation in pharmaceutical applications .

Applications

Leminoprazole has several significant applications:

  • Pharmaceutical Use: It is primarily used in treating gastric acid-related disorders such as peptic ulcers and gastroesophageal reflux disease.
  • Research Applications: Leminoprazole serves as a model compound in studies investigating proton pump inhibitors' mechanisms and effects on gastric acid secretion.
  • Cytoprotection Studies: Research indicates its protective effects on gastric mucosal cells against damage induced by non-steroidal anti-inflammatory drugs, highlighting its potential therapeutic benefits beyond acid suppression .
Introduction to Lansoprazole in Pharmacological Research

Lansoprazole as a Prototypical Proton Pump Inhibitor: Pharmacological Role and Historical Development

Lansoprazole belongs to the substituted benzimidazole class of proton pump inhibitors (PPIs), first approved in the United States in 1995. It suppresses gastric acid secretion by covalently binding to the hydrogen/potassium adenosine triphosphatase (H⁺/K⁺-ATPase) enzyme system in gastric parietal cells. This irreversible inhibition blocks the final step of acid production, maintaining gastric pH elevation for 24–48 hours until new proton pumps are synthesized [2] [7]. Structurally, Lansoprazole differs from Omeprazole by incorporating a trifluoroethoxy group, enhancing lipophilicity and membrane penetration. This modification contributes to its 2-fold greater acid suppression potency in rats compared to Omeprazole [1].

The drug’s development originated from Timoprazole (1975), an early pyridylmethylsulfinyl benzimidazole compound that inhibited acid secretion independently of stimulus type. Lansoprazole emerged through systematic optimization to improve stability and target specificity [2]. Its pharmacokinetic profile includes rapid absorption (peak plasma concentration at 1.5 hours), high bioavailability (80–85%), and hepatic metabolism primarily via cytochrome P450 isoforms CYP2C19 and CYP3A4 [9].

Table 1: Key Pharmacokinetic Parameters of Lansoprazole

ParameterValue
Bioavailability80–85%
Time to peak (Tₘₐₓ)1.5–1.7 hours
Protein binding97%
Plasma half-life1.4–2 hours
Primary metabolismCYP2C19/CYP3A4
ExcretionBiliary (70–80%), Renal (20–30%) [8] [9]

Mechanistic Significance of Substituted Benzimidazoles in Acid Suppression Therapeutics

Lansoprazole functions as a prodrug requiring acid-dependent activation. In the acidic canaliculi of parietal cells (pH < 4), it undergoes protonation to form sulfenic acid or sulfenamide intermediates. These reactive species form disulfide bonds with cysteine residues (Cys813 and Cys321) on the luminal surface of H⁺/K⁺-ATPase, permanently inactivating the pump [2] [6]. The enzyme’s catalytic α-subunit contains 10 transmembrane segments, with Cys813 located near the ion pathway in transmembrane segment M5/M6. This residue is critical for proton transport inhibition across all PPIs [6].

The benzimidazole core enables three key pharmacological actions:

  • Weak base properties (pKa ~4.0) facilitate selective accumulation in acidic parietal cell canaliculi.
  • Acid-labile sulfinyl group allows site-specific activation.
  • Covalent binding prolongs inhibitory effects beyond plasma half-life [5] [6].

Compared to histamine H₂-receptor antagonists, Lansoprazole achieves superior acid suppression by targeting the final common pathway of acid secretion—regardless of whether stimulation occurs via histamine, acetylcholine, or gastrin [10]. Its unique trifluoroethoxy moiety enhances membrane diffusion, enabling faster inhibition onset than earlier PPIs [1].

Table 2: Covalent Binding Sites of PPIs on H⁺/K⁺-ATPase

Proton Pump InhibitorBinding Cysteine Residues
LansoprazoleCys813, Cys321
OmeprazoleCys813, Cys892
PantoprazoleCys813, Cys822 [6]

Lansoprazole’s Position in the Evolution of Gastrointestinal Therapeutics: A Comparative Framework

Lansoprazole represents an evolutionary milestone in acid suppression therapy between first-generation Omeprazole and newer agents like Dexlansoprazole. Its pharmacological advantages include:

  • Enhanced anti-ulcer efficacy: In rat models of reflux esophagitis and indomethacin-induced ulcers, Lansoprazole demonstrated 10-fold greater healing potency than Omeprazole despite only 2-fold superior acid suppression. This suggests acid-independent protective effects on gastrointestinal mucosa [1].
  • Extended pH control: Dual-release formulations of Dexlansoprazole (R-enantiomer of Lansoprazole) provide two distinct plasma concentration peaks at 1–2 hours and 4–5 hours post-dose. This extends duration of intragastric pH >4 to 76% over 24 hours—surpassing other PPIs [3] [9].
  • Antimicrobial synergy: Lansoprazole exhibits intrinsic activity against Helicobacter pylori urease, enhancing eradication rates in triple therapy regimens (with amoxicillin and clarithromycin) [8] [10].

Comparative pharmacodynamic studies show that all PPIs maintain intragastric pH >4 for 15–21 hours daily versus 8 hours for H₂-receptor antagonists. However, Lansoprazole’s inhibition of both basal and stimulated acid secretion makes it particularly effective for hypersecretory conditions like Zollinger-Ellison syndrome [10]. Its structural optimization paved the way for stereochemically refined agents such as Esomeprazole and Dexlansoprazole, which minimize metabolic variability linked to CYP2C19 polymorphisms [3] [9].

Table 3: Evolution of Proton Pump Inhibitors

GenerationRepresentative AgentKey Advancement
FirstOmeprazole (1989)First PPI; established covalent inhibition mechanism
SecondLansoprazole (1995)Trifluoroethoxy group enhances lipophilicity and potency
ThirdEsomeprazole (2001)S-isomer with reduced CYP2C19 dependence
FourthDexlansoprazole (2009)R-enantiomer with dual delayed-release formulation [3] [7] [9]

Properties

CAS Number

177541-01-4

Product Name

Leminoprazole

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PSIREIZGKQBEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.